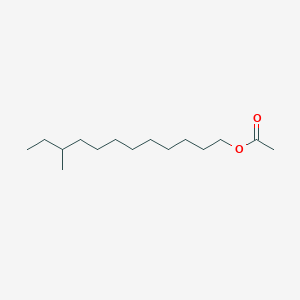

10-methyldodecyl acetate

Description

Context of Semiochemicals in Interspecies and Intraspecies Chemical Communication

Chemical communication is a fundamental process in the natural world, with organisms from microbes to mammals relying on chemical signals to mediate a wide array of interactions. ncsu.edu These signaling molecules, known as semiochemicals, are broadly categorized based on whether they facilitate communication within the same species (intraspecific) or between different species (interspecific). wikipedia.orgeolss.net

Intraspecific communication is primarily mediated by pheromones , which are chemical substances released by an organism that trigger a social response in members of the same species. ncsu.eduwikipedia.org These can include sex attractants, alarm signals, and trail-marking compounds. ncsu.edu Interspecific communication involves allelochemicals , which are further divided into:

Allomones: Benefit the emitter but not the receiver, such as defensive secretions. ncsu.edueolss.net

Kairomones: Benefit the receiver but not the emitter, for instance, odors that a predator uses to locate its prey. ncsu.eduwikipedia.org

Synomones: Benefit both the emitter and the receiver, like the floral scents that attract pollinators. ncsu.eduwikipedia.org

This complex chemical language governs critical life processes, including reproduction, foraging, and defense, and is a cornerstone of chemical ecology. ncsu.eduaeciph.com

Significance of Acetate (B1210297) Esters as Insect Pheromone Components

Within the vast diversity of insect pheromones, acetate esters represent a particularly prominent and widespread class of compounds. frontiersin.org These molecules, characterized by an acetate group attached to a long-chain alcohol, are frequently found as components of sex pheromones, especially in Lepidoptera (moths and butterflies). frontiersin.orgiastate.eduresearchgate.net

The specificity of pheromone signals is often achieved through a unique blend of different compounds in precise ratios. researchgate.net Acetate esters, with their varied chain lengths and degrees of unsaturation, contribute significantly to the complexity and species-specificity of these blends. iastate.eduresearchgate.net The biosynthesis of these acetate esters in moths typically involves the modification of fatty acids through processes like desaturation and chain-shortening, followed by reduction and acetylation. iastate.edu

The prevalence of acetate esters in moth pheromones is remarkable. For instance, (Z)-9-tetradecenyl acetate is the most common single pheromone component, used by 199 different moth species. researchgate.net The structural diversity within this chemical class allows for an enormous number of potential isomers, providing a rich vocabulary for chemical communication. researchgate.net

Historical Overview of 10-Methyldodecyl Acetate Research

The discovery of this compound as a pheromone component is a notable event in the history of chemical ecology. It was first isolated and identified as a minor but essential component of the female sex pheromone of the smaller tea tortrix moth, Adoxophyes sp. jst.go.jpjst.go.jp Initial research revealed that the sex pheromone of this species was not a single compound but a blend.

Further investigation led to the identification of four key components: (Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, and this compound. jst.go.jp The precise ratio of these components was found to be crucial for attracting male moths. jst.go.jpbiorxiv.org Specifically, the blend was determined to be in a ratio of 63:31:4:2, respectively. jst.go.jp The addition of this compound to a binary blend of the two major components significantly increased the capture of Adoxophyes honmai males in field tests. researchgate.netnih.gov

Following its initial discovery, research on this compound expanded to explore its stereochemistry and biological activity. It was determined that this compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms (enantiomers). pherobase.comdiva-portal.org Subsequent studies focused on the synthesis of the optically active forms of this compound to investigate the biological activity of each enantiomer. pherobase.comoup.com

Research has also delved into the role of this compound in the reproductive isolation of different Adoxophyes species. nih.gov While it is an attractant for A. honmai, its effect on other closely related species can vary, highlighting its role in maintaining species-specific communication channels. researchgate.netnih.gov The development of synthetic pheromone lures containing this compound for monitoring and managing populations of the smaller tea tortrix moth further underscores the practical applications of this research. biorxiv.org The evolution of analytical techniques has been instrumental in separating and identifying the individual components of complex pheromone blends, allowing for a deeper understanding of their function.

Structure

3D Structure

Properties

IUPAC Name |

10-methyldodecyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-4-14(2)12-10-8-6-5-7-9-11-13-17-15(3)16/h14H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVOJIMYHUYERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Synthesis Methodologies for 10 Methyldodecyl Acetate

Strategies for Total Synthesis of 10-Methyldodecyl Acetate (B1210297)

The total synthesis of 10-methyldodecyl acetate involves the construction of the molecule from simpler, readily available starting materials. These strategies are designed to build the carbon skeleton and introduce the necessary functional groups in a controlled manner.

Retrosynthetic Analysis Approaches

A common retrosynthetic approach for this compound identifies the ester linkage as a primary disconnection point, leading back to 10-methyldodecanol and an acetylating agent. The main challenge then becomes the stereocontrolled synthesis of the chiral alcohol, 10-methyldodecanol. A further disconnection of 10-methyldodecanol can be envisioned via a Grignard-type reaction, breaking a carbon-carbon bond to reveal a smaller chiral fragment and a suitable alkyl halide or other electrophile. This strategy allows for the introduction of the methyl branch at the C10 position from a chiral precursor.

Another synthetic strategy involves the use of the Wittig reaction. This approach disconnects the molecule at a double bond, which is later hydrogenated. For instance, a retrosynthetic analysis could lead to a methyl-branched aldehyde or ketone and a phosphonium (B103445) ylide derived from a long-chain ω-hydroxyalkyl halide. tandfonline.com This method offers flexibility in constructing the carbon chain and can be adapted for the synthesis of various methyl-branched acetates. tandfonline.com

Key Synthetic Intermediates and Precursors in Methyl-Branched Acetate Synthesis

The synthesis of methyl-branched acetates like this compound relies on the availability of key synthetic intermediates and precursors that introduce the characteristic methyl branch.

In a notable synthesis of the enantiomers of this compound, (R)-(+)-citronellol serves as a crucial chiral starting material. tandfonline.com Through a series of chemical transformations, this terpene-derived alcohol is converted into key chiral intermediates. One such intermediate is (R)-(-)-4-methylhexan-1-ol . tandfonline.com This alcohol is then activated, for example, by conversion to its tosylate derivative, to facilitate coupling with other fragments to build the full carbon skeleton of the target molecule.

Another important class of precursors includes ω-hydroxyalkyltriphenylphosphonium salts, which are utilized in Wittig reactions to construct the carbon chain. tandfonline.com These are typically prepared from α,ω-alkanediols via their corresponding ω-haloalkanols. tandfonline.com For the synthesis of this compound and its analogs, these phosphonium salts can be reacted with 2-alkanones or methyl-branched alkanals to introduce the methyl group at the desired position. tandfonline.com The resulting alkenol is then hydrogenated and acetylated to yield the final product.

Below is a table summarizing some of the key intermediates and precursors:

| Intermediate/Precursor | Role in Synthesis |

| (R)-(+)-Citronellol | Chiral pool starting material for enantioselective synthesis. tandfonline.com |

| (S)-Citronellene | Chiral pool starting material for enantioselective synthesis. researchgate.net |

| (R)-(-)-4-Methylhexan-1-ol | Chiral building block derived from (R)-(+)-citronellol. tandfonline.com |

| ω-Hydroxyalkyltriphenylphosphonium salts | Key reagents in Wittig reactions for carbon chain construction. tandfonline.com |

| 2-Alkanones / Methyl-branched alkanals | Provide the methyl-branched portion of the molecule in Wittig reactions. tandfonline.com |

Stereoselective and Asymmetric Synthesis of Enantiomers

Due to the chiral center at the C10 position, this compound exists as a pair of enantiomers, (R)-10-methyldodecyl acetate and (S)-10-methyldodecyl acetate. The biological activity of such chiral molecules is often enantiomer-dependent, necessitating synthetic methods that can produce each enantiomer in high optical purity.

Enantioselective Routes to (R)-10-Methyldodecyl Acetate

A highly effective strategy for the synthesis of enantiomerically pure compounds is the "chiral pool" approach, which utilizes readily available and inexpensive chiral natural products as starting materials. (R)-(+)-citronellol, a naturally occurring terpene, is a prime example of a chiral pool starting material that has been successfully employed for the synthesis of both enantiomers of this compound. tandfonline.com

In a reported synthesis, (R)-(+)-citronellol is subjected to a sequence of reactions to degrade the carbon chain and modify the functional groups while preserving the original stereocenter. tandfonline.com This process leads to the formation of the key chiral intermediate, (R)-(-)-4-methylhexan-1-ol. tandfonline.com This intermediate is then converted to a tosylate and coupled with a Grignard reagent to extend the carbon chain, ultimately yielding (R)-10-methyldodecanol. Subsequent acetylation provides the final product, (R)-10-methyldodecyl acetate, with high optical purity. tandfonline.com A similar strategy, starting with (S)-citronellene, has also been employed to synthesize (R)-10-methyldodecyl acetate. researchgate.net

The following table outlines the key transformations in a chiral pool synthesis starting from (R)-(+)-citronellol:

| Step | Transformation | Intermediate/Product |

| 1 | Oxidative cleavage of the double bond in a citronellol (B86348) derivative | Chiral carboxylic acid |

| 2 | Reduction of the carboxylic acid | (R)-(-)-4-Methylhexan-1-ol tandfonline.com |

| 3 | Tosylation of the alcohol | (R)-4-Methylhexyl tosylate tandfonline.com |

| 4 | Grignard coupling with an appropriate alkylmagnesium bromide | (R)-10-Methyldodecanol tandfonline.com |

| 5 | Acetylation of the alcohol | (R)-10-Methyldodecyl acetate tandfonline.com |

Asymmetric induction techniques provide an alternative to the chiral pool approach, creating the desired stereocenter in a controlled manner from a prochiral substrate. These methods often involve the temporary use of a chiral auxiliary or the application of a biocatalyst in a chemoenzymatic reaction.

Chiral auxiliaries are chiral molecules that are covalently attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. Evans oxazolidinones are a well-known class of chiral auxiliaries that are highly effective in controlling the stereochemistry of aldol (B89426) reactions and alkylations, which are key bond-forming reactions in the synthesis of complex molecules. While specific application to this compound is not detailed in the provided context, the principles of using such auxiliaries to create the methyl-branched stereocenter are well-established.

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to achieve kinetic resolution of racemic mixtures or to perform asymmetric transformations. For the synthesis of chiral alcohols like 10-methyldodecanol, lipases are commonly used enzymes. In a kinetic resolution , a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unacylated enantiomers, both in high enantiomeric excess. For instance, a lipase could be used to resolve racemic 10-methyldodecanol, selectively producing (R)-10-methyldodecyl acetate while leaving (S)-10-methyldodecanol.

Enantioselective Routes to (S)-10-Methyldodecyl Acetate

The biological activity of chiral pheromones is often highly dependent on their absolute configuration. Consequently, the development of synthetic routes that yield enantiomerically pure compounds is of paramount importance. For this compound, the (S)-enantiomer is often the biologically active form, necessitating precise enantioselective synthetic strategies.

One of the most effective strategies for obtaining enantiomerically pure compounds is to begin with a readily available chiral molecule, often referred to as a "chiral synthon" or a starting material from the "chiral pool." This approach incorporates a pre-existing stereocenter into the target molecule, avoiding the need for a separate resolution step or an asymmetric catalyst.

A notable example is the synthesis of (R)-10-methyldodecyl acetate starting from (S)-citronellene. researchgate.net This transformation demonstrates how a naturally occurring terpene can serve as a versatile starting block for a pheromone. The synthesis leverages the existing chiral center in citronellene and, through a series of chemical modifications, inverts the stereochemistry to achieve the desired (R)-configuration in the final product. A similar conceptual approach can be envisioned for the synthesis of the (S)-enantiomer by selecting a starting material from the chiral pool with the appropriate initial stereochemistry.

The general strategy involves:

Selection of a Chiral Precursor: Identifying a suitable, often naturally derived, starting material that contains a stereocenter that can be elaborated into the final product's chiral structure.

Carbon Chain Elaboration: Extending the carbon chain of the synthon to match the C12 backbone of the target molecule using standard organic reactions such as Grignard reactions or cross-coupling methodologies.

Functional Group Manipulation: Converting the functional groups of the precursor into the required acetate ester functionality of the final product.

This methodology is powerful because it transfers the high enantiomeric purity of the starting material to the final product.

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Hydrolytic kinetic resolution (HKR) has emerged as a particularly effective method for resolving racemic terminal epoxides. nih.govunipd.itresearchgate.net

The HKR process, often catalyzed by chiral (salen)Co(III) complexes, involves the enantioselective ring-opening of an epoxide with water. nih.gov One enantiomer of the epoxide reacts significantly faster than the other, leading to a mixture of highly enantioenriched unreacted epoxide and the corresponding 1,2-diol. nih.govunipd.it This method is noted for its broad applicability to a wide range of substrates, low catalyst loadings, and the use of water as a green reagent. nih.govresearchgate.net

While a direct application of HKR to a 10-methyldodecyl precursor has not been extensively documented, the synthesis of (S)-10-methyldodecyl acetate could be envisioned using this strategy on a suitable racemic epoxide intermediate. For instance, a racemic epoxide precursor could be resolved to yield an enantiopure epoxide, which could then be converted to the target (S)-10-methyldodecanol and subsequently acetylated.

Alternatively, enzymatic kinetic resolution, particularly using lipases, offers another robust approach. nih.govnih.govmdpi.com Lipases can selectively acylate one enantiomer of a racemic alcohol at a much higher rate than the other. nih.govnih.gov In a potential synthesis of (S)-10-methyldodecyl acetate, a racemic mixture of 10-methyldodecanol could be subjected to lipase-catalyzed acetylation. The enzyme would preferentially acylate the (R)-enantiomer, leaving behind the unreacted, enantiomerically enriched (S)-10-methyldodecanol, which can then be separated and acetylated to give the desired product.

Table 1: Comparison of Kinetic Resolution Methods

| Method | Typical Catalyst/Reagent | Substrate | Key Advantages |

|---|---|---|---|

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complexes | Racemic terminal epoxides | High enantioselectivity, broad scope, use of water as reagent. nih.govresearchgate.net |

| Enzymatic Kinetic Resolution | Lipases (e.g., from Candida antarctica) | Racemic alcohols or esters | Mild reaction conditions, high enantioselectivity, environmentally benign. nih.govmdpi.com |

Diastereoselective Synthesis of Isomers and Their Separation

When a chiral center already exists in a molecule, the introduction of a second chiral center can lead to the formation of diastereomers. Diastereoselective synthesis aims to control this process to favor the formation of one diastereomer over the other. Alternatively, if a mixture of diastereomers is formed, they can often be separated due to their different physical properties.

A common strategy involves the use of a chiral auxiliary. scielo.org.mx This involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent stereocenter-forming reaction to proceed with high diastereoselectivity. scielo.org.mxwiley-vch.de After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of this compound, a diastereoselective approach could involve reacting a prochiral precursor with a reagent containing a chiral auxiliary. For example, a Mukaiyama aldol reaction could be employed, using a chiral Lewis acid to control the facial selectivity of the reaction between a silyl (B83357) enol ether and an aldehyde, thereby setting the stereochemistry at the C10 position. wiley-vch.de

When a racemic mixture is used as a starting point, it can be resolved by converting it into a mixture of diastereomers. For instance, racemic 10-methyldodecanol could be esterified with a chiral carboxylic acid (e.g., Mosher's acid or a derivative of camphorsulfonic acid). This reaction produces a mixture of two diastereomeric esters. Because diastereomers have different physical properties (e.g., boiling points, melting points, and solubility), they can be separated using standard laboratory techniques such as fractional crystallization or chromatography (e.g., HPLC). nih.gov Once separated, the desired diastereomer can be hydrolyzed to yield the enantiomerically pure 10-methyldodecanol, which is then acetylated. Methods like extractive distillation have also been shown to be effective for separating certain diastereomeric mixtures on an industrial scale. google.com

Novel Synthetic Methodologies

Recent advances in organic synthesis have focused on improving efficiency, reducing environmental impact, and streamlining multi-step processes. These novel methodologies are highly applicable to the synthesis of pheromones like this compound.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of acetate ester synthesis, this translates to using safer solvents, renewable starting materials, and catalytic rather than stoichiometric reagents. nih.gov

Traditional Fischer esterification often uses strong mineral acids like sulfuric acid, which are corrosive and generate significant waste. Greener alternatives include the use of solid acid catalysts or Brønsted acidic ionic liquids, which can be easily recovered and reused, simplifying product purification and minimizing waste. researchgate.net The synthesis of long-chain aliphatic esters has been successfully demonstrated at room temperature using such ionic liquids under solvent-free conditions, achieving excellent yields. researchgate.net

Biocatalysis represents another cornerstone of green chemistry. The use of enzymes, such as lipases, or whole-cell systems like engineered yeast, allows for the synthesis of pheromones from renewable feedstocks under mild, aqueous conditions. nih.govlu.se Engineered yeast strains have been developed to produce various fatty acid-derived pheromones, including acetate esters. nih.govnih.gov These biosynthetic pathways start from simple sugars and utilize the yeast's metabolic machinery to construct the carbon backbone, introduce unsaturation, and perform the final functional group modifications to yield the target pheromone. nih.goviastate.edu This approach offers a potentially sustainable and cost-effective alternative to traditional chemical synthesis. lu.se

Table 2: Green Chemistry Approaches for Ester Synthesis

| Approach | Example Catalyst/System | Advantages |

|---|---|---|

| Catalytic Esterification | Brønsted acidic ionic liquids | Reusable catalyst, solvent-free conditions, high yields. researchgate.net |

| Biocatalysis | Engineered Saccharomyces cerevisiae | Use of renewable feedstocks, mild reaction conditions, environmentally friendly. nih.govnih.gov |

| Green Solvents | Dimethyl carbonate (DMC) | Reduced toxicity and environmental impact compared to traditional organic solvents. acs.orgcnr.it |

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. wikipedia.org Similarly, one-pot reactions involve carrying out several consecutive reaction steps in the same flask, which may involve the addition of reagents but avoids workup and purification of intermediates. scispace.comderpharmachemica.comresearchgate.net These strategies significantly improve synthetic efficiency by reducing the number of steps, saving time and resources, and minimizing waste generation. wikipedia.org

The construction of complex molecules like pheromones can benefit greatly from such approaches. For instance, an organocatalytic cascade reaction has been developed for the bidirectional synthesis of certain lepidopteran sex pheromones. nih.gov This strategy allows for the rapid assembly of the pheromone backbone from simple building blocks in a highly controlled manner. While not specifically applied to this compound, the principles are transferable. A hypothetical cascade for this compound could involve a sequence initiated by a Michael addition, followed by an intramolecular aldol reaction and subsequent dehydration and reduction steps, all occurring in a single pot to rapidly construct the functionalized carbon chain. Such elegant strategies represent the future of efficient and sustainable chemical synthesis for valuable natural products. rsc.org

Ecological and Biological Functionality As a Semiochemical

Role in Insect Communication Systems

As a semiochemical, 10-methyldodecyl acetate (B1210297) is integral to the chemical communication systems of specific insects, primarily within the order Lepidoptera.

The most well-documented function of 10-methyldodecyl acetate is as a component of female-produced sex pheromones, which mediate communication within a species, particularly for the purpose of mating. It is the first identified branched-chain alcohol acetate to be recognized as a sex pheromone component in a lepidopterous insect.

This compound is a known minor component of the sex pheromone of the smaller tea tortrix moth, Adoxophyes sp. (specifically Adoxophyes honmai). nih.gov The female moth releases a precise blend of four compounds to attract conspecific males. nih.gov While two tetradecenyl acetates are the major components responsible for sexual stimulation, this compound and another minor component are considered essential for inducing the complete sequence of male flight orientation and mating behavior. frontiersin.org The specificity of the chemical signal is maintained by the precise ratio of these components in the blend. nih.gov

The naturally occurring pheromone blend emitted by the female smaller tea tortrix has been identified with the components in the following ratio:

| Pheromone Component | Abbreviation | Ratio in Natural Blend |

|---|---|---|

| (Z)-9-tetradecenyl acetate | Z9-14:Ac | 63 |

| (Z)-11-tetradecenyl acetate | Z11-14:Ac | 31 |

| (E)-11-tetradecenyl acetate | E11-14:Ac | 4 |

| This compound | 10-Me-12:Ac | 2 |

The minor components in a pheromone blend can significantly modify the response of the receiving insect, exhibiting either synergistic or antagonistic effects. A synergistic interaction occurs when the behavioral response to the mixture is greater than the sum of the responses to the individual components.

In the case of the smaller tea tortrix (Adoxophyes honmai), field tests have demonstrated that this compound has a synergistic effect. The addition of this compound to a binary blend of the two major pheromone components, (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate, significantly increased the capture of males in traps. This indicates that while the major components may initiate attraction, the presence of this minor component is crucial for maximizing the behavioral response and ensuring successful location of the female by the male.

In addition to intraspecific communication, semiochemicals can be involved in interspecific signaling. A kairomone is a chemical emitted by one species that benefits a receiving individual of a different species. For example, a predator or parasitoid may use the pheromone of its prey or host species as a cue to locate it. While it is theoretically possible for this compound to function as a kairomone for natural enemies of the smaller tea tortrix moth, specific documented examples of this interaction are not available in the reviewed literature.

Intraspecific Communication: Sex Pheromone Component

Chemoreception and Olfactory Mechanisms

Insects perceive semiochemicals like this compound through a highly sensitive and specific olfactory system. The process begins when volatile molecules enter pores on sensory hairs, called sensilla, located on the insect's antennae. nih.gov

The detection of odorants and pheromones at the molecular level is mediated by olfactory receptors (ORs). frontiersin.orgnih.gov These receptors are proteins located on the dendritic membrane of olfactory sensory neurons housed within the sensilla. researchgate.net Unlike receptors in vertebrates that are G-protein-coupled, insect ORs function as ligand-gated ion channels. nih.govijbs.com

The insect olfactory receptor is a heteromeric complex typically composed of two different subunits:

An Odorant-specific Receptor (OR) : This subunit is highly variable and determines the specificity of the receptor complex. A particular OR will bind to a specific chemical ligand or a narrow range of structurally similar ligands. It is presumed that a specific, yet unidentified, OR in Adoxophyes sp. is responsible for binding this compound.

An Olfactory Receptor Co-receptor (Orco) : This subunit is highly conserved across many insect orders and is essential for the function of the receptor complex. frontiersin.org It partners with the specific OR to form the functional ion channel. frontiersin.orgnih.gov

When this compound binds to its specific OR subunit, it causes a conformational change in the OR-Orco complex, opening the ion channel. This allows cations to flow into the neuron, depolarizing the cell membrane and generating a nerve impulse. This signal is then transmitted to higher processing centers in the insect brain, ultimately leading to a behavioral response, such as flight towards the pheromone source. actanaturae.ru

Ligand-Receptor Binding Dynamics and Signal Transduction Pathways

The perception of this compound in insects begins with its interaction with specific olfactory receptors (ORs) located on the dendritic membranes of olfactory receptor neurons (ORNs), which are housed within sensilla on the insect's antennae. While the specific receptor for this compound in species such as Adoxophyes honmai has not been definitively identified in the available literature, the general mechanism of insect olfaction provides a framework for understanding this process. Insect ORs are typically heterodimeric complexes, consisting of a variable, odorant-binding receptor protein and a highly conserved co-receptor known as Orco.

The binding of a semiochemical like this compound to its specific OR is a dynamic process governed by the chemical properties of the ligand and the three-dimensional structure of the receptor's binding pocket. This interaction is not static and involves complex conformational changes in the receptor protein. This binding event is the critical first step in translating the chemical signal into an electrical one.

Upon ligand binding, the OR-Orco complex undergoes a conformational change, which opens a non-selective cation channel, allowing ions to flow across the neuronal membrane. This ionotropic signaling mechanism is a primary mode of signal transduction in insect olfaction. In addition to this direct ion channel gating, there is evidence for the involvement of metabotropic pathways, which are mediated by G-proteins. In these pathways, the activated receptor can trigger a second messenger cascade, often involving molecules like cyclic AMP (cAMP) or inositol trisphosphate (IP₃), which can modulate the ion channel's activity or have other downstream effects within the neuron. This dual mechanism allows for both rapid responses (ionotropic) and more nuanced, prolonged modulation of the neuronal signal (metabotropic).

The signal is terminated by the rapid degradation of the pheromone molecules in the vicinity of the receptors by odorant-degrading enzymes (ODEs), ensuring that the neuron can respond to subsequent changes in the pheromone concentration.

Neurophysiological Responses to this compound in Olfactory Systems

The binding of this compound to its olfactory receptor and the subsequent ion flow across the neuronal membrane generate a receptor potential. If this potential reaches a certain threshold, it triggers a series of action potentials, or "spikes," which are the electrical signals that travel along the axon of the ORN to the primary olfactory processing center in the insect brain, the antennal lobe.

The response of an ORN is typically characterized by the frequency of these action potentials. Different neurons exhibit varying degrees of sensitivity and specificity to different compounds. While specific electrophysiological data for this compound is limited, studies on related moth species demonstrate that ORNs specialized for pheromone components show a dose-dependent response, with an increase in spike frequency corresponding to an increase in the concentration of the pheromone.

The temporal pattern of these spikes can also encode information about the odorant stimulus. ORNs can exhibit different response motifs, including excitatory (an increase in firing rate), inhibitory (a decrease in firing rate), delayed, or offset responses. These complex response patterns increase the dimensionality of the olfactory code, allowing the insect to discriminate between closely related compounds and complex blends. The central nervous system then integrates the inputs from numerous ORNs, each tuned to different components of a pheromone blend, to produce a coherent perception of the chemical signal that ultimately drives behavior.

Table 1: General Parameters of Olfactory Receptor Neuron (ORN) Responses to Pheromones This table presents typical response characteristics of insect ORNs to pheromone stimuli, providing a general framework for understanding the neurophysiological response to this compound.

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Response Latency | Time from stimulus onset to the first action potential. | Milliseconds (ms) |

| Spike Frequency | Number of action potentials per unit of time. | Increases with stimulus concentration |

| Adaptation | Decrease in response during a prolonged stimulus. | Variable, depends on neuron and stimulus |

| Signal-to-Noise Ratio | Ratio of the response to the stimulus versus the background neuronal activity. | High for specialized pheromone receptors |

Behavioral Ecology Studies

Flight Orientation and Behavioral Responses in Bioassays (e.g., Wind Tunnel Assays)

Wind tunnel bioassays are a standard method for studying the behavioral responses of insects to semiochemicals in a controlled environment that simulates a natural odor plume. For a male moth like Adoxophyes orana, the perception of its species-specific pheromone blend, which includes this compound, initiates a stereotyped sequence of behaviors.

Upon detecting the pheromone plume, the male moth typically exhibits immediate activation, which may include wing fanning or antennal grooming. This is followed by upwind flight, a behavior known as positive anemotaxis. The moth navigates by keeping the odor plume within its "window" of perception. As the structure of a pheromone plume is not uniform but rather a series of filaments and pockets of clean air, the moth's flight path is not a straight line. Instead, it performs a series of zigzagging or casting flights. When the moth is within the plume, it flies upwind. If it loses contact with the plume, it will engage in wider, crosswind casting flight to relocate it.

The structure of the pheromone plume itself can influence flight behavior. Narrow, concentrated plumes may elicit slower, more deliberate zigzagging, while broader, more diffuse plumes might result in faster, straighter flight paths. The ultimate goal of this flight orientation is to locate the source of the pheromone, which in a natural context, would be a receptive female. The presence of all essential components of the pheromone blend is often necessary to elicit the full behavioral sequence, from long-range attraction to close-range landing and courtship. For instance, male A. orana respond behaviorally not only to the full synthetic pheromone blend but also to its individual components when delivered in an air stream. purdue.edu

Mating Behavior Modulation

As a component of the female sex pheromone, this compound plays a crucial role in modulating the mating behavior of conspecific males. The pheromone acts as a long-distance attractant, initiating the search behavior described above. As the male gets closer to the female, the concentration of the pheromone increases, triggering a transition to close-range courtship behaviors.

While the specific contribution of this compound to the full mating sequence of Adoxophyes honmai or A. orana is not detailed in the available literature, in many moth species, different components of the pheromone blend can be responsible for different stages of courtship. Some components may be critical for long-range attraction, while others might be essential for inducing landing, wing fluttering displays, abdominal curling, and ultimately, copulation attempts.

The correct ratio of pheromone components is often critical for successful mating. A blend that deviates significantly from the naturally produced ratio may fail to elicit the complete sequence of mating behaviors, thus contributing to reproductive isolation between closely related species. uva.nl The perception of the correct pheromone blend ensures that the male's reproductive efforts are directed only toward a conspecific, receptive female. In some cases, mated females will cease to produce or release pheromones, or may even release compounds that are repellent to males, to avoid harassment. uva.nl

Influence of Environmental Factors on Pheromone Efficacy and Behavioral Outcomes

The effectiveness of this compound as a chemical signal is significantly influenced by various environmental factors that affect both the pheromone plume itself and the physiological state of the insect.

Temperature: Temperature has a profound effect on both the release of the pheromone and the activity of the insect. Higher temperatures increase the volatility of the pheromone, which can affect its concentration and dispersal in the air. For the insect, temperature is a critical factor for flight and general activity. For example, the flight activity of Adoxophyes orana is reduced at temperatures below 12°C (54°F), which in turn decreases the effectiveness of pheromone traps. purdue.edu The optimal temperature for the development of A. orana is 25°C (77°F). purdue.edu Similarly, for A. honmai, temperature affects the duration of larval and pupal stages and the number of eggs laid by females. jst.go.jp Mating in A. orana typically occurs at night or in the early morning hours, with peak flight activity around midnight when temperatures are generally cooler. purdue.edu

Wind: Wind is the primary medium for the dispersal of pheromones. Wind speed and turbulence determine the structure, direction, and concentration of the pheromone plume. While a certain amount of wind is necessary to carry the scent to the receiving insect, high wind speeds can dilute the plume too quickly or create excessive turbulence, making it difficult for the insect to track. The structure of the surrounding vegetation can also influence wind patterns and thus the shape and integrity of the pheromone plume. researchgate.net

Photoperiod: The daily cycle of light and dark (photoperiod) influences the timing of many insect behaviors, including mating. Many moth species, including Adoxophyes, are nocturnal, and their mating activity is confined to the dark phase of the diel cycle. Photoperiod can also influence developmental processes such as diapause (a period of suspended development), which in turn affects the timing of adult emergence and reproduction. purdue.edujst.go.jp

Table 2: Environmental Factors Affecting Pheromone Efficacy in Adoxophyes Species This table summarizes the known effects of key environmental variables on the behavior and development of Adoxophyes moths, which in turn impact the efficacy of pheromone-based communication.

| Environmental Factor | Observed Effect in Adoxophyes spp. | Reference Species |

|---|---|---|

| Temperature | Flight activity lowered below 12°C. Optimal development at 25°C. purdue.edu Affects larval/pupal duration and fecundity. jst.go.jp | A. orana, A. honmai |

| Wind | Necessary for plume dispersal; high speeds can disrupt tracking. | General (Moths) |

| Photoperiod | Influences timing of mating (nocturnal activity) and can induce diapause. purdue.edujst.go.jp | A. orana, A. honmai |

| Humidity | Can affect insect activity levels and pheromone stability. | General (Insects) |

Structure Activity Relationship Studies of 10 Methyldodecyl Acetate and Analogues

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral pheromones such as 10-methyldodecyl acetate (B1210297). The specific three-dimensional arrangement of atoms within the molecule can significantly influence its interaction with insect olfactory receptors, leading to distinct behavioral responses.

10-Methyldodecyl acetate possesses a chiral center at the C-10 position, resulting in two enantiomers: (R)-10-methyldodecyl acetate and (S)-10-methyldodecyl acetate. Research has demonstrated that these enantiomers can elicit different biological responses in the smaller tea tortrix moth.

In field trapping experiments, the (R)-enantiomer has been identified as the primary active component of the sex pheromone for some species within the Adoxophyes genus. Studies have shown that while the (R)-enantiomer is highly attractive to males, the (S)-enantiomer is significantly less active and can even inhibit the response to the (R)-enantiomer when present in certain ratios.

Table 1: Biological Activity of (R)- and (S)-10-Methyldodecyl Acetate Enantiomers

| Enantiomer | Biological Activity |

|---|---|

| (R)-10-methyldodecyl acetate | High attractant activity for Adoxophyes sp. males. |

This table is interactive. Click on the headers to sort.

The ratio of the (R)- and (S)-enantiomers is critical for eliciting a precise and effective biological response. The presence of the "incorrect" enantiomer can disrupt the specific chemical signal, leading to a diminished or altered behavioral outcome. For instance, in mating disruption applications, the use of a non-racemic mixture with a high percentage of the (R)-enantiomer is often necessary for optimal efficacy.

Research has shown that as the percentage of the (S)-enantiomer increases in a blend, the attractiveness of the lure to male moths decreases. This indicates that the olfactory receptors of the male moth are highly attuned to the specific stereochemistry of the natural pheromone. An impure enantiomeric blend can lead to confusion in the chemical signaling pathway, thereby reducing the effectiveness of the pheromone as a tool for monitoring or controlling the insect population. This specificity underscores the importance of precise stereochemical control in the synthesis of artificial pheromones for pest management.

Modifications of the Alkane Chain

Studies on analogues of this compound with varying chain lengths have revealed that the optimal biological activity is highly dependent on a specific number of carbon atoms. Both shortening and lengthening the carbon chain from the natural dodecyl (12-carbon) backbone can lead to a significant decrease in pheromonal activity.

For example, analogues such as 10-methylundecyl acetate (11 carbons) and 10-methyltridecyl acetate (13 carbons) have been shown to be less effective in attracting male smaller tea tortrix moths compared to this compound. This suggests that the length of the molecule is finely tuned for optimal interaction with the binding pocket of the insect's olfactory receptors.

Table 2: Effect of Chain Length Variation on Pheromone Activity

| Compound | Carbon Chain Length | Relative Biological Activity |

|---|---|---|

| 10-Methylundecyl acetate | 11 | Reduced |

| This compound | 12 | High |

This table is interactive. Users can filter by activity level.

The position of the methyl branch on the dodecyl acetate chain is another crucial factor influencing its function as a semiochemical. The natural pheromone has the methyl group at the 10-position. Shifting this branch to other positions along the carbon backbone has been shown to have a dramatic effect on biological activity.

For instance, analogues such as 9-methyldodecyl acetate and 11-methyldodecyl acetate are significantly less attractive to male Adoxophyes moths. This high degree of specificity indicates that the receptor system of the insect is not only sensitive to the presence of a methyl branch but also to its precise location. This specificity in branching pattern is a common theme in lepidopteran pheromones and highlights the co-evolution of chemical signals and their corresponding receptor systems.

Acetate Moiety Derivatization

The acetate functional group of this compound is essential for its biological activity, as it is involved in the binding of the pheromone molecule to the olfactory receptors. Derivatization of this moiety, by replacing it with other functional groups, has been explored to understand the structural requirements for receptor activation.

Studies on other moth pheromones have shown that replacing the acetate group with other ester groups, such as propionate (B1217596) or butyrate, often leads to a significant loss of activity. This suggests that the size and electronic properties of the acetate group are critical for a proper fit within the receptor. Furthermore, more significant modifications, such as replacing the acetate with a formate (B1220265) or a trifluoroacetate (B77799) group, can completely abolish the biological activity, and in some cases, these analogues can act as antagonists, inhibiting the response to the natural pheromone. These findings underscore the strict structural requirements of the acetate moiety for the effective biological function of this compound.

Replacement with Other Terminal Functional Groups (e.g., alcohols, aldehydes)

The acetate moiety is a critical component of many lepidopteran pheromones, and its replacement with other functional groups, such as alcohols or aldehydes, can significantly alter or eliminate biological activity. The specific nature of the terminal functional group plays a pivotal role in the ligand's interaction with olfactory receptors in the insect's antennae.

Research into the pheromone reception of Adoxophyes orana, an insect that utilizes this compound, has provided insights into the importance of the functional group. Studies on its general odorant-binding proteins (GOBPs) revealed that different proteins have varying affinities for different functional groups. For instance, AoraGOBP2 demonstrated a strong binding affinity not only to the primary acetate pheromone components but also to minor sex pheromone components that are alcohols. mdpi.comresearchgate.net This indicates that while the acetate is a key component, the corresponding alcohol can also play a role in the olfactory recognition process, likely by interacting with specific binding proteins.

In broader studies of lepidopteran pheromones, the interchangeability of terminal functional groups is generally low, highlighting their specificity. While some pheromone blends naturally include a mix of acetates, alcohols, and aldehydes, a synthetic analogue of an acetate pheromone where the acetate group is replaced by a hydroxyl group (alcohol) often shows a significant drop in activity or may even act as an antagonist. For example, in some moth species, pheromone-binding proteins have been shown to have a weaker binding affinity for alcohol-based volatiles compared to their acetate or aldehyde counterparts. uliege.be Conversely, in other species like the codling moth, whose primary pheromone is an alcohol, the addition of the corresponding acetate can enhance male attraction, demonstrating a complex interplay between different functional groups in modulating the behavioral response. researchgate.net

Design and Synthesis of Structurally Related Analogues

To probe the structural requirements for pheromonal activity, chemists design and synthesize a variety of analogues of the parent compound, this compound. These analogues typically involve modifications to the carbon chain length, the position of the methyl branch, or stereochemistry.

A convenient and efficient method for preparing this compound and its homologues involves the Wittig reaction. This synthetic route allows for the creation of various methyl-branched alkyl acetates by reacting (ω-hydroxyalkyl)triphenylphosphonium salts with 2-alkanones or methyl-branched alkanals, followed by acetylation and hydrogenation. This approach is valuable for producing a series of related compounds for biological testing.

Another key aspect is the synthesis of specific stereoisomers. The biological activity of chiral pheromones is often dependent on their absolute configuration. A synthetic scheme for producing the specific (R)-enantiomer of this compound has been developed starting from (S)-citronellene, a readily available chiral precursor. researchgate.net The ability to synthesize enantiomerically pure analogues is essential for determining which stereoisomer is biologically active.

| Analogue Type | Structural Modification | Purpose of Synthesis |

|---|---|---|

| Homologues | Varying the length of the main carbon chain (e.g., 10-methylundecyl acetate, 10-methyltridecyl acetate). | To determine the optimal chain length for receptor binding and biological activity. |

| Positional Isomers | Moving the methyl branch to different positions on the dodecyl chain (e.g., 8-methyldodecyl acetate, 11-methyldodecyl acetate). | To assess the importance of the methyl group's specific location for the molecule's shape and fit within the receptor. |

| Stereoisomers | Synthesizing the (R)- and (S)-enantiomers of this compound separately. | To determine if the biological activity is specific to one enantiomer. |

| Functional Group Analogues | Replacing the terminal acetate with an alcohol (-OH) or aldehyde (-CHO) group. | To evaluate the role of the acetate functional group in ligand-receptor interaction. |

Computational and In Silico Approaches to Structure-Activity Relationships

Computational chemistry provides powerful tools for investigating SARs at a molecular level. These in silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, complement experimental approaches by predicting how structural modifications might affect the interaction between a pheromone and its receptor.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein, such as an odorant-binding protein or a pheromone receptor. This is followed by molecular dynamics simulations, which simulate the movements of the ligand-protein complex over time to assess its stability and the nature of the interactions.

These methods have been applied to the olfactory system of Adoxophyes orana. By creating three-dimensional models of its GOBPs, researchers have docked pheromone components into the protein's binding cavity. mdpi.com These simulations revealed that van der Waals forces are the primary contributor to the binding energy. researchgate.net Furthermore, the models identified specific nonpolar amino acid residues, such as Phe12 and Phe13, that form a hydrophobic cavity crucial for binding the pheromone molecule. mdpi.comresearchgate.net In other moth species, similar studies have identified hydrogen bonding between the acetate group of a pheromone and specific residues like serine as a key stabilizing interaction. uliege.be These computational insights help explain why certain molecular structures are active while others are not, guiding the design of new, potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pheromones

QSAR modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For pheromones, the goal is to create a model that can predict the activity of a novel analogue based solely on its structural or physicochemical properties.

The development of a QSAR model involves calculating a set of molecular descriptors for each analogue in a training set. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to find the best correlation between these descriptors and the measured biological activity (e.g., electroantennogram response or behavioral attraction). Advanced methods like 4D-QSAR analysis are particularly useful as they account for the conformational flexibility of the ligands and different possible alignments within the receptor binding site. nih.gov Such models can serve as a virtual screening tool to prioritize the synthesis of new compounds that are predicted to have high activity, thereby streamlining the discovery process for new semiochemicals.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for separating 10-methyldodecyl acetate (B1210297) from complex matrices or from impurities derived from its synthesis. The choice of technique is primarily dictated by the compound's volatility and polarity.

Due to its volatility, Gas Chromatography (GC) is the most prevalent and powerful technique for the analysis of 10-methyldodecyl acetate. The sample is vaporized and transported through a capillary column by a carrier gas, typically helium. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column.

Flame Ionization Detection (FID): GC-FID is a widely used method for quantifying organic compounds. phenomenex.com As this compound elutes from the column, it is burned in a hydrogen-air flame, producing ions that generate a measurable electrical current. phenomenex.com The detector's response is proportional to the mass of carbon atoms entering the flame, making it a reliable tool for determining the concentration of the analyte. phenomenex.com While highly sensitive to hydrocarbons, its primary limitation is that it provides no structural information. phenomenex.com

Mass Spectrometry (MS): When coupled with a mass spectrometer, GC-MS becomes a definitive tool for both identification and quantification. phcogres.com After separation in the GC column, molecules enter the MS detector, where they are ionized, typically by electron impact (EI). The resulting charged molecules (molecular ions) and their fragments are separated based on their mass-to-charge ratio (m/z). phcogres.com The fragmentation pattern serves as a chemical "fingerprint," which can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) database, for positive identification. phcogres.com

For instance, in the analysis of various organic acetates, GC-MS methods are developed using specific capillary columns and temperature programs to achieve optimal separation from other volatile components. coresta.org A typical GC-MS analysis involves a temperature-programmed oven to ensure that compounds with different boiling points elute at distinct times. kuleuven.be

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | DB-Wax or similar polar capillary column (e.g., 60 m × 0.32 mm i.d. × 0.50 μm film thickness) twistaroma.fr |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) twistaroma.frwisc.edu |

| Injection Mode | Split injection (e.g., 30:1 ratio) to handle concentrated samples coresta.org |

| Inlet Temperature | 250 °C to 295 °C coresta.orgnih.gov |

| Oven Program | Initial temp 40-100°C, ramped to 200-245°C kuleuven.bewisc.edu |

| Detector | Mass Spectrometer (Scan Mode) or Flame Ionization Detector (FID) |

| MS Ionization | Electron Impact (EI) at 70 eV wisc.edu |

This compound possesses a chiral center at the C-10 position, meaning it can exist as two non-superimposable mirror-image isomers, or enantiomers: (R)-10-methyldodecyl acetate and (S)-10-methyldodecyl acetate. Since the biological activity of pheromones is often specific to one enantiomer, determining the enantiomeric excess (ee) is crucial.

Standard GC columns cannot separate enantiomers. wisc.edu Chiral GC utilizes a special stationary phase that contains a chiral selector, most commonly a cyclodextrin derivative. gcms.czlibretexts.org These chiral stationary phases interact differently with each enantiomer, leading to different retention times and thus enabling their separation and quantification. gcms.cz The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. libretexts.org

For example, commercially available chiral columns like Cyclodex-B are used to separate a wide range of chiral compounds. wisc.edu The separation allows researchers to determine the ratio of R and S enantiomers in a sample, which is essential for synthesizing biologically active pheromone lures.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, but it is less commonly employed for the analysis of volatile and relatively nonpolar compounds like this compound. mdpi.com HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. While versatile, GC is generally preferred for this class of compounds due to its higher resolution and sensitivity for volatile organics.

However, HPLC could be used for preparative purposes to purify the compound from non-volatile impurities. In such cases, a normal-phase (with a polar stationary phase and nonpolar mobile phase) or reverse-phase (with a nonpolar stationary phase like C18 and a polar mobile phase) system could be designed. mdpi.com Detection in HPLC would typically be accomplished with a UV detector if the compound had a chromophore, or more universally with a refractive index detector (RID) or an Evaporative Light Scattering Detector (ELSD). For more definitive identification, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov

Gas Chromatography (GC) with Various Detectors (e.g., Flame Ionization Detection, Mass Spectrometry)

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl protons of the acetate group, the methylene protons adjacent to the ester oxygen, the unique methine proton at the C-10 chiral center, and the various overlapping methylene and methyl protons of the long alkyl chain.

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups like the carbonyl carbon of the ester and the carbon attached to the oxygen.

While specific NMR data for this compound is not widely published in detail, the expected chemical shifts can be predicted based on similar structures like dodecyl acetate.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃-C=O (Acetate methyl) | ~2.05 | Singlet (s) |

| -O-CH₂- (Methylene next to ester) | ~4.05 | Triplet (t) |

| -CH- (Methine at C-10) | ~1.1-1.4 | Multiplet (m) |

| Alkyl -CH₂- chain | ~1.2-1.6 | Multiplet (m) |

| Alkyl CH₃ groups | ~0.8-0.9 | Triplet (t) / Doublet (d) |

As mentioned in the GC-MS section, mass spectrometry is crucial for determining the molecular weight and structural features of this compound. The electron impact (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (242.42 g/mol ). More importantly, it displays a characteristic fragmentation pattern. Common fragmentations for acetate esters include the loss of acetic acid (60 Da) and cleavage at the ester linkage.

Tandem Mass Spectrometry (MS/MS): Tandem MS, also known as MS/MS, offers a higher level of structural detail. wikipedia.orgnationalmaglab.org In this technique, a specific ion from the initial mass spectrum (the precursor ion) is selected and then fragmented further by collision with an inert gas, a process called collision-induced dissociation (CID). youtube.com The resulting fragments (product ions) are then analyzed by a second mass analyzer. nationalmaglab.orgyoutube.com

This process allows for the unambiguous identification of a compound in a complex mixture and helps to pinpoint specific structural features. researchgate.net For this compound, one could select the molecular ion (m/z 242) as the precursor and analyze its fragmentation products to confirm the connectivity of the alkyl chain and the position of the methyl branch. This technique is particularly powerful for distinguishing between isomers that might produce similar initial mass spectra. waters.com

| m/z | Possible Fragment Identity |

|---|---|

| 242 | [M]⁺ Molecular Ion |

| 182 | [M - CH₃COOH]⁺ (Loss of acetic acid) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of this compound. As an ester, its IR spectrum is distinguished by a set of characteristic absorption bands that arise from the vibrations of its specific functional groups. The most prominent of these is the carbonyl (C=O) stretch, which produces a strong, sharp peak. Additionally, the two carbon-oxygen (C-O) single bonds of the ester group give rise to two other distinct, intense stretching vibrations. spectroscopyonline.com

This pattern of three intense peaks is a hallmark of esters and provides a clear spectroscopic signature for this compound. spectroscopyonline.com The long alkyl chain of the molecule is characterized by C-H stretching and bending vibrations. Specifically, for a saturated long-chain acetate like this compound, the key diagnostic peaks can be predicted with high accuracy. spectroscopyonline.comvscht.cz

The carbonyl stretch for aliphatic esters typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com The C-O stretching vibrations are found in the 1300-1000 cm⁻¹ region, often referred to as the "fingerprint region" because the complex pattern of peaks is unique to the specific molecule. spectroscopyonline.comvscht.cz For acetate esters in particular, a characteristic C-C-O stretching peak is observed at a higher wavenumber, around 1240 cm⁻¹, due to a mass effect. spectroscopyonline.com

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Peak Intensity |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2960-2850 | Strong |

| C=O Stretch | Ester (Carbonyl) | 1750-1735 | Strong |

| C-H Bend | Alkyl (CH₂) | 1470-1450 | Medium |

| C-C-O Stretch | Acetate Ester | ~1240 | Strong |

| O-C-C Stretch | Ester | 1300-1000 | Strong |

Advanced Sample Preparation and Extraction Techniques

The detection and quantification of this compound, which is often present in trace amounts in complex natural systems, requires highly efficient sample preparation and extraction techniques. nih.gov

Solid Phase Microextraction (SPME) for Trace Analysis

Solid Phase Microextraction (SPME) is a modern, solvent-free sample preparation technology that is exceptionally well-suited for the trace analysis of semiochemicals like this compound. sigmaaldrich.com This technique combines sampling, extraction, and concentration into a single step. free.fr SPME utilizes a fused silica fiber coated with a stationary phase. When exposed to a sample, analytes partition from the sample matrix onto the fiber coating. sigmaaldrich.com

For volatile compounds such as pheromones, headspace SPME (HS-SPME) is the preferred mode. sigmaaldrich.com In HS-SPME, the fiber is exposed to the vapor phase above the sample (e.g., air from an insect's environment or a gland extract), preventing direct contact with non-volatile matrix components. nih.govfree.fr This minimizes contamination and extends the life of the fiber. After extraction, the fiber is inserted directly into the injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed for analysis. sigmaaldrich.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a semi-volatile ester like this compound, a combination fiber may provide the best results. osti.gov

Table 2: Comparison of SPME Fiber Coatings for Volatile Compound Analysis

| Fiber Coating | Polarity | Primary Application |

| Polydimethylsiloxane (PDMS) | Non-polar | Volatile, non-polar compounds |

| Polyacrylate (PA) | Polar | Polar, semi-volatile compounds |

| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | Broad range of volatile and semi-volatile compounds |

Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are classical techniques used to isolate analytes from a liquid matrix. sigmaaldrich.com LLE involves the use of two immiscible solvents (e.g., an aqueous sample and an organic solvent like hexane or dichloromethane) to partition the analyte of interest from one phase to the other based on its relative solubility. researchgate.netnih.gov While effective, LLE can be time-consuming, require large volumes of organic solvents, and suffer from issues like incomplete phase separation. sigmaaldrich.comfishersci.ca

Solid Phase Extraction (SPE) offers a more efficient alternative. sigmaaldrich.com In SPE, the liquid sample is passed through a cartridge containing a solid adsorbent (the stationary phase). waters.com Analytes are retained on the sorbent based on their physical and chemical properties. waters.com Interferences can be washed away, and the purified analyte is then eluted with a small amount of an appropriate solvent. waters.com SPE reduces solvent consumption, is more amenable to automation, and often provides cleaner extracts and higher, more reproducible recoveries compared to LLE. sigmaaldrich.comwaters.com For a moderately non-polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18) would typically be used.

Table 3: Comparison of LLE and SPE for Semiochemical Extraction

| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a liquid and a solid phase |

| Solvent Usage | High | Low |

| Efficiency | Moderate; emulsion formation can be an issue | High; more efficient extraction |

| Automation | Difficult | Easily automated |

| Selectivity | Limited; based on solubility | High; variety of sorbents available |

| Recovery | Often lower and less reproducible | Generally higher and more consistent waters.com |

Development of High-Throughput Screening Methods for Biological Activity

Identifying and validating the biological activity of pheromone candidates like this compound requires sensitive and reliable screening methods. nih.govresearchgate.net High-throughput screening allows for the rapid testing of numerous compounds to pinpoint those that elicit a biological response. nih.gov

Electrophysiological Assays (e.g., Electroantennography, Single Sensillum Recordings)

Electrophysiological assays are fundamental tools for screening the activity of potential pheromones by directly measuring the response of an insect's olfactory system. alfa-chemistry.com

Electroantennography (EAG) measures the summated electrical potential from the entire antenna in response to an odor stimulus. wikipedia.org An isolated antenna is placed between two electrodes, and a puff of air containing the test compound is delivered over it. wikipedia.org A resulting depolarization, or "EAG response," indicates that the olfactory receptor neurons on the antenna have detected the compound. nih.gov EAG is a rapid and effective technique for screening compounds to determine if they are detected by the insect, making it an ideal first step in high-throughput screening. alfa-chemistry.com

Single Sensillum Recording (SSR) , also known as single-cell recording, is a more refined technique that measures the firing rate (action potentials) of individual olfactory receptor neurons (ORNs) housed within a single sensillum (olfactory hair) on the antenna. wikipedia.orgnih.gov A recording electrode is inserted at the base of a sensillum, while a reference electrode is placed elsewhere on the insect. nih.gov This method provides highly detailed information about the sensitivity and selectivity of specific neurons to a given compound. wikipedia.orgnih.gov It can distinguish the responses of different neurons within the same sensillum and is used to create a detailed functional profile of the insect's olfactory system. researchgate.netfrontiersin.org

Table 4: Comparison of Electrophysiological Screening Assays

| Feature | Electroantennography (EAG) | Single Sensillum Recording (SSR) |

| Measurement | Gross potential of the entire antenna wikipedia.org | Action potentials from individual neurons wikipedia.org |

| Resolution | Low (summated response) | High (single neuron activity) |

| Throughput | High; suitable for rapid screening | Lower; more time-consuming |

| Information Provided | Detection of a compound by the antenna | Neuron specificity, sensitivity, and tuning wikipedia.org |

| Primary Use | Initial screening of active compounds alfa-chemistry.com | Detailed characterization of receptor neurons nih.gov |

Standardized Behavioral Bioassays for Pheromone Efficacy

While electrophysiological assays confirm that a compound is detected, behavioral bioassays are essential to determine if that compound elicits a behavioral response and is therefore biologically relevant as a pheromone. researchgate.net These assays are critical for evaluating the efficacy of this compound in modifying insect behavior. researchgate.net

Wind tunnels are a standard and powerful tool for studying the odor-mediated flight behavior of insects in a controlled laboratory setting. unit.nonih.gov A wind tunnel creates a laminar airflow into which a plume of the test compound is released from a point source. psu.eduresearchgate.net The behavior of an insect, such as a moth, is recorded as it interacts with the pheromone plume. Key observed behaviors include taking flight, flying upwind toward the source (anemotaxis), and attempting to make contact with the source. unit.nopsu.edu By quantifying these behaviors, researchers can determine a compound's effectiveness as an attractant. nih.gov Standardizing parameters like wind speed, light intensity, temperature, and odor release rate ensures that results are reproducible and comparable across different studies. researchgate.net

Table 5: Key Parameters Measured in a Wind Tunnel Behavioral Bioassay

| Behavioral Parameter | Description |

| Activation/Take-off | Percentage of insects that initiate flight after stimulus introduction. |

| Upwind Flight | Percentage of insects that fly towards the odor source against the wind. |

| Source Contact | Percentage of insects that successfully locate and land on or near the odor source. |

| Flight Speed | The velocity of the insect's movement upwind. |

| Latency to Respond | The time elapsed from stimulus introduction to the initiation of a specific behavior. |

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for Sustainable and Efficient Chiral Pheromone Production

The chemical synthesis of chiral pheromones, including 10-methyldodecyl acetate (B1210297), has traditionally been a complex and often costly endeavor. However, the field is rapidly advancing towards more sustainable and efficient methodologies that minimize environmental impact and improve economic feasibility.

Recent breakthroughs in biocatalysis are at the forefront of this evolution. The use of isolated enzymes and whole-cell microorganisms offers a greener alternative to conventional chemical synthesis. nih.govplos.orgresearchgate.net These biocatalytic processes are highly enantioselective and regioselective, operating under mild conditions of ambient temperature and atmospheric pressure, which circumvents issues like isomerization and racemization that can occur in traditional synthesis. plos.org

Metabolic engineering , particularly in yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica, presents another promising frontier. pnas.orgscitechdaily.comjustagriculture.infrontiersin.org By engineering the fatty acid metabolism of these yeasts, it is possible to produce specific fatty acid-derived pheromones. pnas.orgscitechdaily.com These "cell factories" can be programmed to synthesize C16 and C18 fatty acids, which are precursors to many lepidopteran sex pheromones. scitechdaily.comjustagriculture.in This approach offers the potential for scalable and cost-effective production of complex pheromones from renewable feedstocks. scitechdaily.com

Advances in asymmetric synthesis continue to provide more precise and efficient routes to chiral molecules. frontiersin.org Techniques such as organo-transition metal chemistry, including ring-closing olefin metathesis, and enzymatic reactions are becoming increasingly sophisticated. frontiersin.org For instance, iron-catalyzed cross-coupling reactions have emerged as a powerful tool for constructing the carbon backbone of insect pheromones with high stereospecificity. slu.se Chemoenzymatic strategies, which combine the best of chemical and biological catalysis, are also gaining traction for the synthesis of optically pure pheromones. royalsocietypublishing.org

| Synthetic Strategy | Key Advantages | Representative Examples |

| Biocatalysis | High enantioselectivity and regioselectivity, mild reaction conditions, environmentally friendly. | Use of lipases for kinetic resolution of chiral intermediates; microbial reduction of ketones. |

| Metabolic Engineering | Sustainable production from renewable feedstocks, potential for scalability and cost-effectiveness. | Engineered Saccharomyces cerevisiae and Yarrowia lipolytica for fatty acid-derived pheromone synthesis. |

| Asymmetric Synthesis | High stereocontrol, efficient bond formation. | Iron-catalyzed cross-coupling reactions, Sharpless asymmetric epoxidation. |

Integration of Omics Technologies in Pheromone Biosynthesis Studies

Understanding the intricate biochemical pathways that lead to the production of 10-methyldodecyl acetate and other pheromones is fundamental to both their synthetic replication and the development of novel pest control strategies. The integration of "omics" technologies is revolutionizing this field by providing a holistic view of the molecular machinery involved in pheromone biosynthesis.

Genomics and transcriptomics have been instrumental in identifying the genes encoding the enzymes responsible for pheromone production. researchgate.netpnas.orgscitechdaily.comnih.govannualreviews.orgnih.gov By sequencing the genomes and transcriptomes of insect pheromone glands, researchers can pinpoint candidate genes for key biosynthetic steps, such as fatty acid synthases, desaturases, reductases, and acetyltransferases. nih.govnih.gov For example, transcriptomic analysis of the ovipositor-pheromone glands of Chilo suppressalis revealed a large number of putative genes involved in both chemoreception and pheromone biosynthesis. nih.gov

Proteomics complements genomic and transcriptomic data by identifying the actual proteins present in the pheromone glands and quantifying their abundance. justagriculture.innih.gov This approach can confirm the expression of enzymes predicted from gene sequences and provide insights into their post-translational modifications and interactions. A proteometabolomic study of the Dufour's gland in the social wasp Polybia paulista successfully linked the proteome to the biosynthesis of alarm pheromones. justagriculture.innih.gov

Metabolomics , the comprehensive analysis of all metabolites within a biological system, allows for the direct identification of pheromone precursors and intermediates in the biosynthetic pathway. nih.govroyalsocietypublishing.orgnih.gov When combined with transcriptomics and proteomics, metabolomics can provide a complete picture of the metabolic flux through the pheromone production pathway. nih.gov Integrated transcriptomic and metabolomic analyses have been used to elucidate the sex pheromone biosynthesis pathways in species like the Asian longhorned beetle, Anoplophora glabripennis. nih.gov

| Omics Technology | Key Applications in Pheromone Research |

| Genomics | Identification of gene families involved in pheromone biosynthesis. |

| Transcriptomics | Pinpointing specific genes expressed in pheromone glands during production. |

| Proteomics | Confirming the presence and abundance of biosynthetic enzymes. |

| Metabolomics | Identifying pheromone precursors and intermediates in the biosynthetic pathway. |

Advanced Chemoreceptor Profiling and Rational Ligand Design for Enhanced Specificity